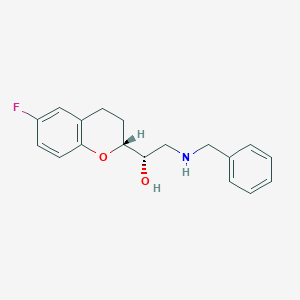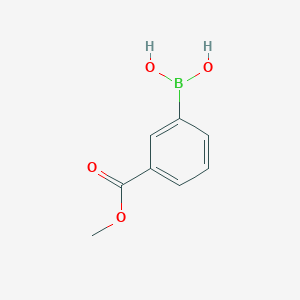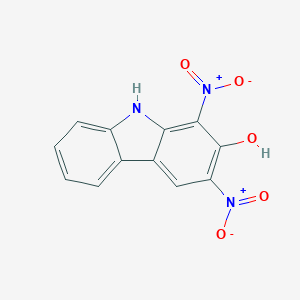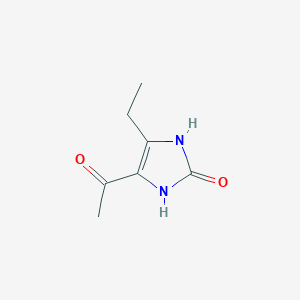![molecular formula C16H23NO3 B135715 Tert-butyl 2-[(1S)-6-methoxy-1,2,3,4-tetrahydroisoquinolin-1-yl]acetate CAS No. 142801-72-7](/img/structure/B135715.png)
Tert-butyl 2-[(1S)-6-methoxy-1,2,3,4-tetrahydroisoquinolin-1-yl]acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 2-[(1S)-6-methoxy-1,2,3,4-tetrahydroisoquinolin-1-yl]acetate is a chemical compound that has gained attention in scientific research for its potential applications in various fields.
Applications De Recherche Scientifique
Tert-butyl 2-[(1S)-6-methoxy-1,2,3,4-tetrahydroisoquinolin-1-yl]acetate has been studied for its potential applications in various fields of scientific research. One of the most promising applications is in the field of neuroscience. Studies have shown that this compound has the potential to act as a dopamine D3 receptor antagonist, which could lead to the development of new treatments for neurological disorders such as Parkinson's disease and schizophrenia.
Mécanisme D'action
The mechanism of action of tert-butyl 2-[(1S)-6-methoxy-1,2,3,4-tetrahydroisoquinolin-1-yl]acetate involves its interaction with dopamine D3 receptors in the brain. This compound acts as an antagonist to these receptors, which can lead to a decrease in dopamine release. This decrease in dopamine release can have various effects on the brain, including changes in behavior, mood, and movement.
Effets Biochimiques Et Physiologiques
Studies have shown that tert-butyl 2-[(1S)-6-methoxy-1,2,3,4-tetrahydroisoquinolin-1-yl]acetate can have various biochemical and physiological effects. One study found that this compound can decrease the release of dopamine in the brain, which can lead to changes in behavior and mood. Another study found that this compound can decrease the activity of certain enzymes in the liver, which could have implications for drug metabolism and toxicity.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using tert-butyl 2-[(1S)-6-methoxy-1,2,3,4-tetrahydroisoquinolin-1-yl]acetate in lab experiments is its specificity for dopamine D3 receptors. This specificity allows for more targeted studies of the effects of dopamine on the brain. However, one limitation of using this compound is its potential for toxicity, which could limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of tert-butyl 2-[(1S)-6-methoxy-1,2,3,4-tetrahydroisoquinolin-1-yl]acetate. One direction is the development of new treatments for neurological disorders such as Parkinson's disease and schizophrenia. Another direction is the study of the biochemical and physiological effects of this compound on other organs and systems in the body. Additionally, the synthesis of new compounds based on the structure of tert-butyl 2-[(1S)-6-methoxy-1,2,3,4-tetrahydroisoquinolin-1-yl]acetate could lead to the discovery of new drugs with potential therapeutic applications.
Méthodes De Synthèse
The synthesis of tert-butyl 2-[(1S)-6-methoxy-1,2,3,4-tetrahydroisoquinolin-1-yl]acetate involves a multi-step process. The first step involves the reaction of 6-methoxytetrahydroisoquinoline with tert-butyl bromoacetate in the presence of a base such as sodium hydride or potassium carbonate. This reaction forms tert-butyl 2-[(1S)-6-methoxy-1,2,3,4-tetrahydroisoquinolin-1-yl]acetate as the product.
Propriétés
Numéro CAS |
142801-72-7 |
|---|---|
Nom du produit |
Tert-butyl 2-[(1S)-6-methoxy-1,2,3,4-tetrahydroisoquinolin-1-yl]acetate |
Formule moléculaire |
C16H23NO3 |
Poids moléculaire |
277.36 g/mol |
Nom IUPAC |
tert-butyl 2-[(1S)-6-methoxy-1,2,3,4-tetrahydroisoquinolin-1-yl]acetate |
InChI |
InChI=1S/C16H23NO3/c1-16(2,3)20-15(18)10-14-13-6-5-12(19-4)9-11(13)7-8-17-14/h5-6,9,14,17H,7-8,10H2,1-4H3/t14-/m0/s1 |
Clé InChI |
WDBFQNUIFSHDTA-AWEZNQCLSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)C[C@H]1C2=C(CCN1)C=C(C=C2)OC |
SMILES |
CC(C)(C)OC(=O)CC1C2=C(CCN1)C=C(C=C2)OC |
SMILES canonique |
CC(C)(C)OC(=O)CC1C2=C(CCN1)C=C(C=C2)OC |
Synonymes |
1-Isoquinolineacetic acid,1,2,3,4-tetrahydro-6-methoxy-,1,1-dimethylethyl ester,(S)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[(1-Tert-butoxypropan-2-yl)oxy]propan-1-ol](/img/structure/B135632.png)
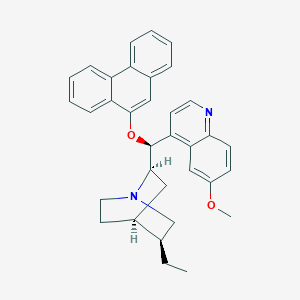
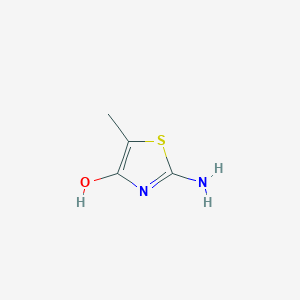
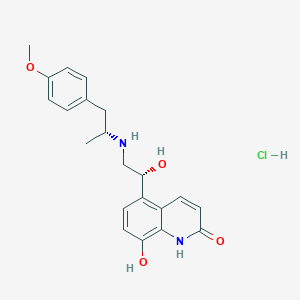
![Benz[a]anthracene-7-acetic Acid](/img/structure/B135641.png)
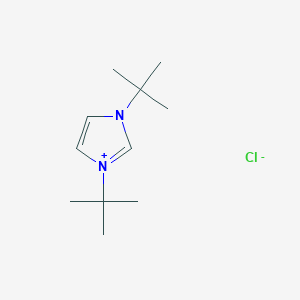
![[(1R,3R,7S,9R)-8-hydroxy-5,5,11,11-tetramethyl-4,6,10,12-tetraoxatricyclo[7.3.0.03,7]dodecan-2-yl] benzoate](/img/structure/B135645.png)
![Benz[a]anthracene-7-acetic Acid Methyl Ester](/img/structure/B135647.png)
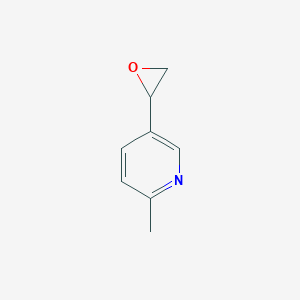
![Benz[a]anthracene-7-acetonitrile](/img/structure/B135651.png)
